Rad51-IN-2 was developed as part of ongoing research aimed at understanding and manipulating the DNA repair processes in cells. It is classified as a chemical compound that acts as a selective inhibitor of Rad51, disrupting its function in DNA repair pathways. The compound is particularly relevant in the context of cancer biology, where it may enhance the efficacy of certain chemotherapeutic agents by preventing cancer cells from repairing DNA damage effectively.
The synthesis of Rad51-IN-2 involves several key steps, typically starting from commercially available precursors. The detailed synthetic route may include:
These methods ensure that Rad51-IN-2 is produced with high purity and confirmed structural integrity, which is essential for its biological testing.
Rad51-IN-2 has a defined molecular structure characterized by specific functional groups that enable its interaction with the Rad51 protein. The structural formula includes:
The molecular weight, solubility parameters, and other relevant physicochemical properties are critical for understanding how Rad51-IN-2 behaves in biological systems.
Rad51-IN-2 primarily exerts its effects through non-covalent interactions with Rad51, inhibiting its ability to form nucleoprotein filaments necessary for homologous recombination. The key reactions involved are:
These interactions can be quantitatively assessed through biochemical assays measuring the binding affinity and inhibition kinetics.
The mechanism of action for Rad51-IN-2 involves several steps:
This mechanism highlights the potential use of Rad51-IN-2 as an adjuvant therapy in cancer treatment.
Rad51-IN-2 exhibits several notable physical and chemical properties:
Rad51-IN-2 has significant implications in scientific research, particularly in:
The ongoing exploration of Rad51-IN-2's capabilities continues to provide insights into the intricate mechanisms of DNA repair and their implications for cancer biology.
Rad51-IN-2 specifically targets the human RAD51 recombinase, a 339-amino acid ATPase central to homologous recombination (HR)-mediated DNA repair. RAD51 forms nucleoprotein filaments on single-stranded DNA (ssDNA) generated at double-strand breaks (DSBs) or stalled replication forks. This filament catalyzes strand invasion into homologous duplex DNA (e.g., sister chromatids), initiating error-free DNA repair. RAD51 activity is regulated by mediators like BRCA2 (breast cancer susceptibility protein 2), which facilitates RAD51 loading onto replication protein A-coated ssDNA and stabilizes the filament [1] [3].
Structurally, RAD51 comprises an N-terminal domain (residues 1-84) containing a helix-hairpin-helix (HhH) motif for DNA binding and a C-terminal ATPase core domain (residues 89-339). Key functional regions include:
Rad51-IN-2 binds directly to RAD51, disrupting these functional sites. Surface plasmon resonance (SPR) studies confirm its higher binding affinity (equilibrium dissociation constant, KD = 0.8 µM) compared to early-generation inhibitors like B02 (KD = 5.2 µM) [1].
Table 1: Key Functional Domains of RAD51 Targeted by Rad51-IN-2
Domain | Residues | Function | Inhibition Consequence |
---|---|---|---|
N-terminal | 1-84 | ssDNA/dsDNA binding via HhH motif; BRCA2 interaction | Impaired DNA binding; reduced BRCA2-mediated filament stabilization |
ATPase core | 89-339 | ATP hydrolysis; nucleoprotein filament assembly | Disrupted ATP-dependent conformational changes; filament destabilization |
Oligomerization interface | 70-85; 250-270 | RAD51-RAD51 multimerization | Defective filament nucleation |
Rad51-IN-2 employs a multi-modal mechanism to suppress RAD51 function:
Rad51-IN-2 binds the ATPase core domain, competitively inhibiting ATP hydrolysis essential for RAD51 conformational activation. Molecular docking simulations reveal hydrophobic interactions with residues in the Walker B motif (e.g., Phe187, Tyr232), reducing ATP affinity by >50% compared to controls [2]. This impairs RAD51’s transition to the high-affinity DNA-binding state, preventing filament assembly on resected DNA ends [1] [7].
Unlike B02 analogs, Rad51-IN-2 targets the N-terminal BRCA2-binding interface. Cellular thermal shift assays (CETSA) in Z138 lymphoma cells demonstrate a 4.3°C increase in RAD51 melting temperature upon Rad51-IN-2 treatment, confirming direct binding. This interaction occludes the BRC repeat interaction site, reducing BRCA2-RAD51 complex formation by 70% (p<0.001) and destabilizing presynaptic filaments [7].
Rad51-IN-2 enhances ubiquitin-mediated degradation of RAD51. In Daudi Burkitt’s lymphoma cells, treatment (10 µM, 24h) reduces RAD51 protein levels by 60-80% without altering mRNA expression. This is reversed by proteasome inhibitors like MG132, confirming ubiquitin-proteasome pathway involvement [7].
Rad51-IN-2 induces synthetic lethality in HR-deficient cells and chemosensitizes HR-proficient cancers:
Rad51-IN-2 reduces ionizing radiation-induced RAD51 foci formation by >90% in HeLa cervical cancer cells at 10 µM, indicating HR impairment. Single-cell electrophoresis (comet) assays show elevated DSBs (tail moment increase: 3.2-fold vs. controls; p<0.01) persisting >24h post-damage [8].
Rad51-IN-2 induces S-phase arrest (70% cells vs. 35% controls) in cervical cancer models via p21CIP1/WAF1 upregulation (3.5-fold) and cyclin D1 downregulation (60%). This prevents G1-S transition, trapping cells in replication stress [8].
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